1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide
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Description
The compound “1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperidine ring, and a carboxamide group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and rings. The presence of nitrogen in the imidazole and pyridazine rings can participate in hydrogen bonding, which can affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Target of Action
The primary target of this compound is Isocitrate Dehydrogenase-1 (IDH1) . IDH1 is a key rate-limiting enzyme in the tricarboxylic acid cycle (TCA). Mutations in IDH1, particularly R132H, have been associated with several types of tumors .
Mode of Action
The compound interacts with its target, IDH1-R132H, by inhibiting its activity . This inhibition can significantly reduce the production of 2-Hydroxyglutarate (2-HG) in cells . 2-HG is a metabolite that accumulates in mutant tumor cells and competes with α-Ketoglutarate (α-KG), leading to a decrease in the activity of some α-KG dependent dioxygenases .
Biochemical Pathways
The compound affects the TCA cycle by inhibiting the activity of the mutated IDH1 enzyme . This results in a decrease in the production of 2-HG, which in turn reduces the competitive inhibition of α-KG dependent dioxygenases . These enzymes play crucial roles in various cellular processes, including the regulation of gene expression and cell differentiation .
Result of Action
By inhibiting the mutated IDH1 enzyme and reducing the production of 2-HG, the compound can potentially restore the normal function of α-KG dependent dioxygenases . This could lead to the normalization of gene expression and cell differentiation processes, thereby inhibiting tumor growth .
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-17-6-4-16(5-7-17)22-20(27)15-3-2-11-25(13-15)18-8-9-19(24-23-18)26-12-10-21-14-26/h4-10,12,14-15H,2-3,11,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBULYILYPSKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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